molecular formula C13H7N3O2 B14564245 2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile

2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile

Cat. No.: B14564245
M. Wt: 237.21 g/mol
InChI Key: OADVIPDATRTQSR-VIZOYTHASA-N
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Description

2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile is a complex organic compound with a unique structure that includes a benzoxazole ring fused with a benzonitrile group

Preparation Methods

The synthesis of 2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of an amine-functionalized benzoxazole with a suitable aldehyde under acidic or basic conditions to form the hydroxyiminomethyl group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile include other benzoxazole derivatives and nitrile-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, benzoxazole derivatives with different substituents can exhibit varying degrees of antimicrobial or anticancer activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C13H7N3O2

Molecular Weight

237.21 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile

InChI

InChI=1S/C13H7N3O2/c14-6-8-5-11-13(16-12(18-11)7-15-17)10-4-2-1-3-9(8)10/h1-5,7,17H/b15-7+

InChI Key

OADVIPDATRTQSR-VIZOYTHASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC3=C2N=C(O3)/C=N/O)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2N=C(O3)C=NO)C#N

Origin of Product

United States

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